Hexadecyl ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl ferulate is a derivative of ferulic acid, a phenolic compound known for its antioxidant properties. The compound is formed by esterifying ferulic acid with hexadecanol, resulting in a molecule that combines the beneficial properties of ferulic acid with the lipophilic characteristics of hexadecanol. This combination enhances its ability to penetrate biological membranes, making it a promising candidate for various applications in medicine, biology, and industry .
Preparation Methods
Hexadecyl ferulate can be synthesized through several methods, with Steglich esterification being one of the most common. This method involves the reaction of ferulic acid with hexadecanol in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically yields a high percentage of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using feruloyl esterases have been explored for more environmentally friendly production .
Chemical Reactions Analysis
Hexadecyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexadecyl alcohol and ferulic acid derivatives.
Substitution: Various substituted ferulates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.
Biology: Studied for its ability to cross the blood-brain barrier, making it a potential candidate for neuroprotective therapies.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used as an antioxidant in food and cosmetic products to enhance shelf life and stability.
Mechanism of Action
Hexadecyl ferulate exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways .
Comparison with Similar Compounds
Hexadecyl ferulate is unique due to its combination of lipophilic and antioxidant properties. Similar compounds include:
Linoleyl ferulate: Another ester of ferulic acid with a different fatty alcohol, showing similar antioxidant properties but differing in its ability to inhibit α-glucosidase.
Octyl ferulate: A shorter-chain ester of ferulic acid, which may have different solubility and membrane permeability characteristics.
Properties
CAS No. |
64190-80-3 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+ |
InChI Key |
ZISDTRGMDDVTKY-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.